molecular formula C14H15N3O3 B2727646 N-benzyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 1170214-23-9

N-benzyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B2727646
CAS No.: 1170214-23-9
M. Wt: 273.292
InChI Key: GUBXNQZFZIERJD-UHFFFAOYSA-N
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Description

N-benzyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.292. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antifolate Activity

Research on compounds structurally related to N-benzyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide highlights their significant potential in antitumor applications and as antifolates. For instance, studies on classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines, which share a similar structural motif, indicate that specific substitutions at the C9 position and conformational restrictions can significantly enhance both dihydrofolate reductase (DHFR) inhibitory activity and antitumor activity. These modifications have been shown to increase potency against the growth inhibition of tumor cells, suggesting a promising avenue for the development of new antitumor agents (Gangjee et al., 2000). Furthermore, the exploration of dual thymidylate synthase and DHFR inhibitors based on pyrrolo[2,3-d]pyrimidine antifolates has demonstrated potent inhibitory activities, indicating their potential as antitumor agents with enhanced efficacy (Gangjee et al., 2006).

Apoptosis Induction

A series of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines were discovered as potent inducers of apoptosis, which is a critical mechanism for cancer therapy. These compounds, through inhibition of tubulin polymerization, have shown significant efficacy in inducing apoptosis in cancer cells, making them valuable candidates for antitumor therapy. The most potent compounds within this series exhibited exceptionally low EC50 values in T47D human breast cancer cells, demonstrating their potential as potent apoptosis inducers and cancer therapeutics (Kemnitzer et al., 2009).

Antimicrobial and Cytotoxic Activity

Novel azetidine-2-one derivatives of 1H-benzimidazole have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These studies contribute to the broader understanding of the biological activities of compounds structurally related to this compound. The findings suggest potential applications in developing new antimicrobial agents and exploring their cytotoxic properties for cancer therapy applications (Noolvi et al., 2014).

Properties

IUPAC Name

N-benzyl-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-11(13(19)17-14(20)16-9)7-12(18)15-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,18)(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBXNQZFZIERJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.